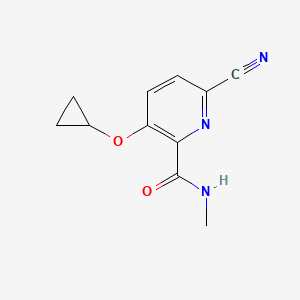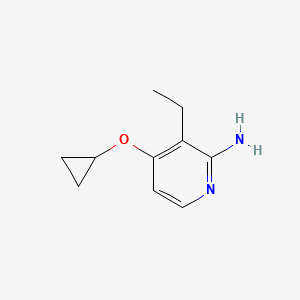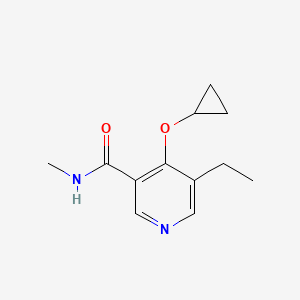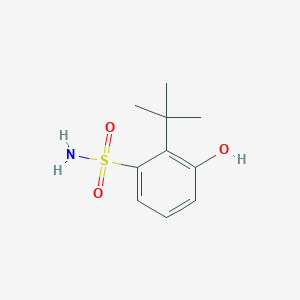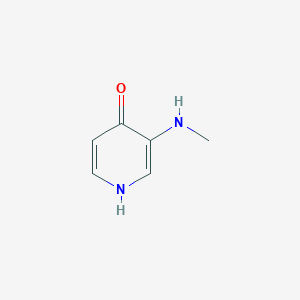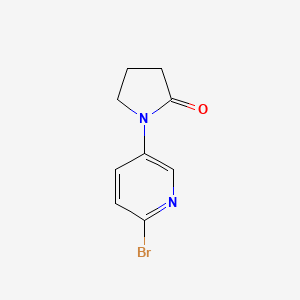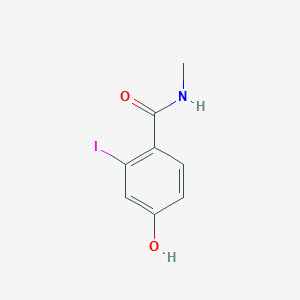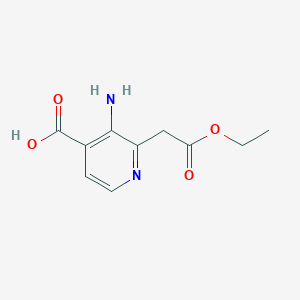
3-Amino-2-(2-ethoxy-2-oxoethyl)isonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-(2-ethoxy-2-oxoethyl)isonicotinic acid is an organic compound with the molecular formula C10H12N2O4. This compound is a derivative of isonicotinic acid, which is a pyridine carboxylic acid. The presence of an amino group and an ethoxy-oxoethyl group makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(2-ethoxy-2-oxoethyl)isonicotinic acid typically involves multi-step organic reactions One common method includes the reaction of isonicotinic acid with ethyl chloroformate to introduce the ethoxy-oxoethyl groupThe reaction conditions often require the use of organic solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(2-ethoxy-2-oxoethyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted isonicotinic acid derivatives .
Scientific Research Applications
3-Amino-2-(2-ethoxy-2-oxoethyl)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 3-Amino-2-(2-ethoxy-2-oxoethyl)isonicotinic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the ethoxy-oxoethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A simpler derivative with a carboxylic acid group at the 4-position.
Nicotinic acid: Similar structure but with the carboxyl group at the 3-position.
Picolinic acid: Another isomer with the carboxyl group at the 2-position.
Uniqueness
3-Amino-2-(2-ethoxy-2-oxoethyl)isonicotinic acid is unique due to the presence of both an amino group and an ethoxy-oxoethyl group
Properties
Molecular Formula |
C10H12N2O4 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
3-amino-2-(2-ethoxy-2-oxoethyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H12N2O4/c1-2-16-8(13)5-7-9(11)6(10(14)15)3-4-12-7/h3-4H,2,5,11H2,1H3,(H,14,15) |
InChI Key |
CXKUBGJPUACYJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC=CC(=C1N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


